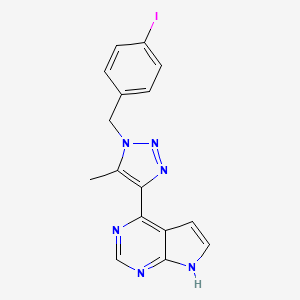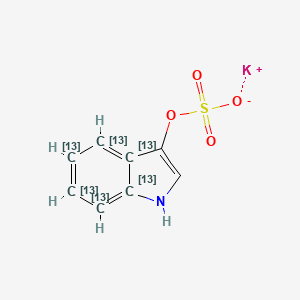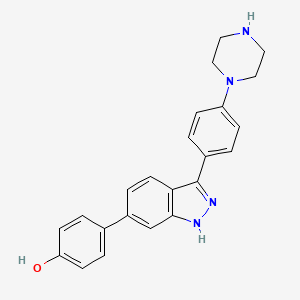
(5S,8R)-Hbv-IN-10
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5S,8R)-Hbv-IN-10 is a stereochemically defined organic compound with significant potential in various scientific fields. The compound’s unique stereochemistry, denoted by the (5S,8R) configuration, plays a crucial role in its chemical behavior and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5S,8R)-Hbv-IN-10 typically involves multiple steps, starting from commercially available starting materials. The key steps include regioselective ring opening of epoxides, asymmetric dihydroxylation, and Mitsunobu reactions. These steps ensure the correct stereochemistry is achieved throughout the synthesis .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and reagents used in the synthesis are often chosen for their efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: (5S,8R)-Hbv-IN-10 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur, especially at positions susceptible to nucleophilic attack.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols.
Scientific Research Applications
(5S,8R)-Hbv-IN-10 has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (5S,8R)-Hbv-IN-10 involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways involved depend on the biological context and the specific target molecules .
Comparison with Similar Compounds
- (5S,8R,9S,10S,13S,17R)-17-[(2S,3S,5R)-3-Hydroxy-5,6-dimethylheptan-2-yl]-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one
- 5S,8R-DiHOME
Uniqueness: (5S,8R)-Hbv-IN-10 is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for targeted applications in research and industry .
Properties
Molecular Formula |
C23H24FN7O |
|---|---|
Molecular Weight |
433.5 g/mol |
IUPAC Name |
(1S,9R)-12-[6-fluoro-4-(3-methoxypyrrolidin-1-yl)pyridin-2-yl]-5-pyrimidin-2-yl-4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-triene |
InChI |
InChI=1S/C23H24FN7O/c1-32-16-5-8-30(13-16)15-10-20(24)29-21(11-15)31-14-3-4-19(31)17-12-27-23(28-18(17)9-14)22-25-6-2-7-26-22/h2,6-7,10-12,14,16,19H,3-5,8-9,13H2,1H3/t14-,16?,19+/m1/s1 |
InChI Key |
QSALRAHTLYHGOT-QWNRATHESA-N |
Isomeric SMILES |
COC1CCN(C1)C2=CC(=NC(=C2)F)N3[C@@H]4CC[C@H]3C5=CN=C(N=C5C4)C6=NC=CC=N6 |
Canonical SMILES |
COC1CCN(C1)C2=CC(=NC(=C2)F)N3C4CCC3C5=CN=C(N=C5C4)C6=NC=CC=N6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


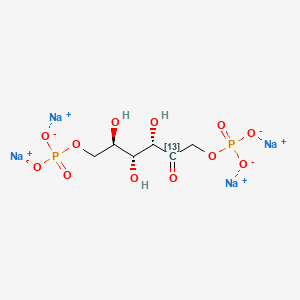
![N-([4-(Tert-butyl)phenyl]sulfonyl)phenylalanine](/img/structure/B12410388.png)
![(2S)-4,5,5,5-tetradeuterio-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(trideuteriomethyl)pentanoic acid;hydrate](/img/structure/B12410389.png)
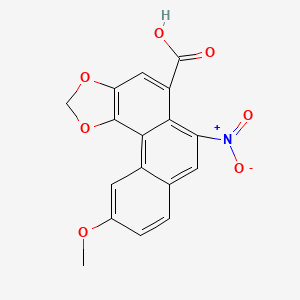

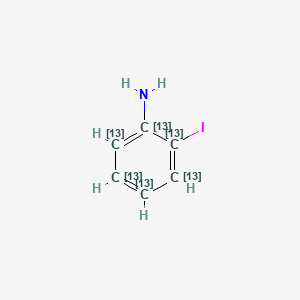
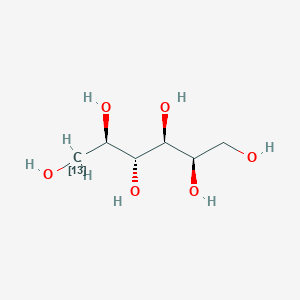
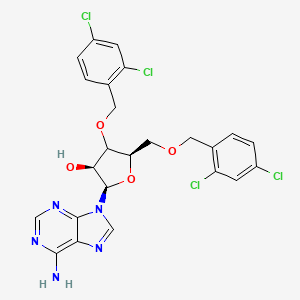
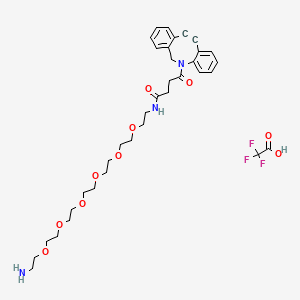
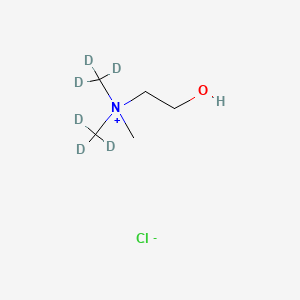
![1-[(2R,4R,5R)-4-hydroxy-5-iodo-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12410427.png)
